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7-Methyl-7-deaza-2'-deoxyguanosine -

7-Methyl-7-deaza-2'-deoxyguanosine

Catalog Number: EVT-13538429
CAS Number:
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

This compound is synthesized from 2'-deoxyguanosine through various chemical methods, including halogenation and cross-coupling reactions. It has been studied extensively for its applications in molecular biology, particularly in DNA sequencing and amplification techniques.

Classification

7-Methyl-7-deaza-2'-deoxyguanosine falls under the category of nucleotide analogs, specifically classified as a purine derivative. It is used primarily in biochemical research and applications involving nucleic acids.

Synthesis Analysis

Methods

The synthesis of 7-methyl-7-deaza-2'-deoxyguanosine typically involves several key steps:

  1. Halogenation: The starting material, 2'-deoxyguanosine, undergoes selective halogenation at the 7-position to replace the nitrogen with a carbon atom.
  2. Cross-Coupling Reactions: Following halogenation, various substituents can be introduced using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the attachment of different functional groups.

Technical Details

The synthesis can be performed under inert conditions to prevent oxidation or degradation of sensitive intermediates. Common reagents include phosphorus oxychloride for activation and various solvents like dichloromethane or acetonitrile for reaction media.

Molecular Structure Analysis

Structure

The molecular formula for 7-methyl-7-deaza-2'-deoxyguanosine is C11H15N4O7C_{11}H_{15}N_4O_7, and its molecular weight is approximately 346.23 g/mol. The compound features a ribose sugar moiety linked to a modified purine base.

Data

  • Molecular Weight: 346.23 g/mol
  • Purity: Typically ≥95% by high-performance liquid chromatography (HPLC)
  • Spectroscopic Properties: The maximum absorbance (λ max) is around 279 nm, indicating its utility in spectroscopic applications.
Chemical Reactions Analysis

Reactions

7-Methyl-7-deaza-2'-deoxyguanosine participates in various chemical reactions:

  1. Oxidation: Under specific conditions, this compound can be oxidized to yield different derivatives.
  2. Reduction: Reduction reactions can modify the nucleobase structure.
  3. Substitution: The compound can undergo substitution reactions, allowing for the introduction of diverse functional groups.

Technical Details

Common reagents used in these reactions include halogenating agents for iodination and palladium catalysts for cross-coupling reactions. Typical solvents include dichloromethane and acetonitrile, which facilitate the desired transformations.

Mechanism of Action

Process

The mechanism of action for 7-methyl-7-deaza-2'-deoxyguanosine primarily involves its incorporation into DNA during replication or transcription processes. This incorporation can lead to altered base pairing dynamics due to the structural modification at the 7-position.

Data

Studies have shown that while 7-methyl-7-deaza-2'-deoxyguanosine can pair with cytosine similarly to guanosine, it may also affect the stability and fidelity of DNA polymerases during replication, making it useful in applications requiring precise control over nucleotide incorporation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically colorless to slightly yellow solutions.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored at -20 °C to maintain integrity.
  • pH: Solutions are typically buffered around neutral pH (approximately 7.5).
Applications

Scientific Uses

7-Methyl-7-deaza-2'-deoxyguanosine has several important applications in molecular biology:

  1. DNA Sequencing: Used as a substitute for deoxyguanosine triphosphate in chain termination methods, enhancing resolution in sequencing reactions.
  2. Polymerase Chain Reaction (PCR): Facilitates amplification of GC-rich sequences that are often challenging due to secondary structures.
  3. In vitro Transcription: Serves as a nucleotide analog that can be incorporated into RNA transcripts for various research applications.
  4. Aptamer Development: Useful in creating modified nucleic acid structures with enhanced binding properties.
Mechanistic Insights into Nucleotide Analog Functionality

Role in Disrupting Watson-Crick Base Pairing Dynamics

7-Methyl-7-deaza-2'-deoxyguanosine (7-Me-7-deaza-dG) is a structural analog of canonical deoxyguanosine (dG), where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, and a methyl group is added at this 7-position (see Chemical Structures in Table 3). This modification eliminates the N7 hydrogen bond acceptor in the major groove, fundamentally altering hydrogen-bonding capabilities. While 7-deazaguanine derivatives retain the ability to form Watson-Crick base pairs with cytosine via their N1–H and C6=O groups, the absence of N7 destabilizes non-canonical pairing schemes. For example, Hoogsteen base pairing—critical for triplex DNA formation and protein-DNA recognition—is severely impaired due to the loss of a key hydrogen-bonding site [2] [4]. Nuclear magnetic resonance (NMR) studies confirm that oligonucleotides containing 7-deazaguanine exhibit reduced base-pairing dynamics and altered minor groove hydration patterns, leading to increased conformational rigidity at flanking residues [2]. This rigidity suppresses secondary structure formation (e.g., G-quadruplexes), thereby resolving challenges like gel compression in DNA sequencing [6] [8].

Impact on Major Groove Electrostatic Landscapes and Cation Coordination

The replacement of N7 with a C–H group in 7-deaza-dG derivatives eliminates a major cation-binding site in the DNA major groove. Cations (e.g., Na⁺, Mg²⁺) preferentially coordinate with the electronegative N7 atom of guanine, stabilizing DNA architecture through electrostatic interactions. Differential scanning calorimetry (DSC) and circular dichroism (CD) studies demonstrate that oligonucleotides incorporating 7-deaza-dG exhibit:

  • Reduced cation affinity: The loss of N7 decreases local cation occupancy by 30–50%, altering the sequence-dependent electrostatic landscape (SDEL) [2].
  • Hydration changes: Water molecules reorganize around the modified base due to reduced cation coordination, increasing the entropic penalty for duplex formation [2].
  • Thermodynamic destabilization: UV melting curves reveal a ΔTm reduction of 2–5°C compared to unmodified controls (Table 1). This destabilization is salt-dependent, with lower [Na⁺] exacerbating duplex instability [2] [7].

Table 1: Thermodynamic Impact of 7-Deaza-dG Incorporation on DNA Duplexes

Oligonucleotide SequenceModificationTm (°C)ΔTm (°C)ΔG° (kcal/mol)
5′-d(GCGATCGC)-3′Unmodified68.2-12.1
5′-d(GCGATCGC)-3′7-deaza-dG³63.5-4.7-10.3
5′-d(ATGCAT)-3′Unmodified42.1-6.8
5′-d(ATGCAT)-3′7-deaza-dG³40.3-1.8-6.1

Data derived from DSC and UV melting studies in 100 mM NaCl [2].

Modulation of DNA Polymerase Fidelity and Processivity

7-Me-7-deaza-dGTP serves as an alternative substrate for DNA polymerases (e.g., Taq, Sequenase), but its incorporation kinetics and fidelity differ markedly from dGTP:

  • Reduced secondary structures: By weakening G≡C base pair stability, 7-Me-7-deaza-dGTP minimizes template secondary structures (e.g., hairpins), enhancing PCR amplification of GC-rich sequences (>75% GC) by up to 10-fold [6] [8].
  • Altered polymerase kinetics: Steady-state kinetics indicate a 2–3-fold decrease in kcat/KM for 7-Me-7-deaza-dGTP compared to dGTP, reflecting slower incorporation. However, processivity improves due to reduced polymerase stalling at GC regions [7].
  • Applications in sequencing: In Sanger sequencing, replacing 25–50% of dGTP with 7-deaza-dGTP eliminates band compression artifacts by preventing G-quadruplex formation (Table 2). Similarly, next-generation sequencing (NGS) libraries treated with 7-deaza-dGTP show improved coverage uniformity in GC-rich promoters like p16INK4A (78% GC) [6] [8].

Table 2: Performance of 7-Deaza-dGTP in DNA Sequencing and PCR

ApplicationTemplateImprovement with 7-Deaza-dGTPKey Mechanism
Sanger SequencingHUMARA exon 1Readable sequence length ↑ 2.3-foldElimination of band compression
PCR Amplificationp16INK4A promoterProduct yield ↑ 10-fold; detectable with ≤10 ng DNASuppression of template secondary structures
Telomerase InhibitionTelomeric repeatsIC₅₀ = 5 µM (vs. >100 µM for dGTP)Competitive inhibition of dGTP binding

Data synthesized from [6] [7] [8].

Properties

Product Name

7-Methyl-7-deaza-2'-deoxyguanosine

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1

InChI Key

AAHCLSWQJPSQPT-XLPZGREQSA-N

Canonical SMILES

CC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O

Isomeric SMILES

CC1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O

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